2-{4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}-N,N-dimethylpyrimidin-4-amine
CAS No.: 2549003-10-1
Cat. No.: VC11810936
Molecular Formula: C19H25N9
Molecular Weight: 379.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2549003-10-1 |
|---|---|
| Molecular Formula | C19H25N9 |
| Molecular Weight | 379.5 g/mol |
| IUPAC Name | 2-[4-[6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl]-N,N-dimethylpyrimidin-4-amine |
| Standard InChI | InChI=1S/C19H25N9/c1-14-13-15(2)28(24-14)18-6-5-17(22-23-18)26-9-11-27(12-10-26)19-20-8-7-16(21-19)25(3)4/h5-8,13H,9-12H2,1-4H3 |
| Standard InChI Key | DZUAKQAKHXFSCM-UHFFFAOYSA-N |
| SMILES | CC1=CC(=NN1C2=NN=C(C=C2)N3CCN(CC3)C4=NC=CC(=N4)N(C)C)C |
| Canonical SMILES | CC1=CC(=NN1C2=NN=C(C=C2)N3CCN(CC3)C4=NC=CC(=N4)N(C)C)C |
Introduction
Chemical Identity and Structural Features
Molecular Composition and Nomenclature
The compound’s IUPAC name, 2-[4-[6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl]-N,N-dimethylpyrimidin-4-amine, reflects its multicomponent structure . Its molecular formula, C₁₉H₂₅N₉, corresponds to a molecular weight of 379.5 g/mol, as calculated by PubChem’s computational tools . Key identifiers include:
Structural Motifs and Their Pharmacological Relevance
The molecule’s four-ring system (Figure 1) combines:
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Pyrazole (3,5-dimethyl-1H-pyrazol-1-yl): Known for antimicrobial and anti-inflammatory properties.
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Pyridazine: A diazine ring frequently employed in kinase inhibitors .
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Piperazine: Enhances solubility and bioavailability in central nervous system (CNS) drugs .
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Pyrimidine (N,N-dimethylpyrimidin-4-amine): A nucleic acid analog with antiviral applications.
This amalgamation positions the compound as a candidate for multitarget therapies, though empirical validation is pending.
Synthesis and Manufacturing Considerations
Synthetic Pathways
While no explicit synthesis protocol for this compound is publicly available, analogous molecules suggest a multistep strategy involving:
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Nucleophilic aromatic substitution to attach the pyridazine and pyrazole rings.
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Piperazine coupling via Buchwald-Hartwig amination or Ullmann-type reactions.
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Dimethylation of the pyrimidine amine using methyl iodide or dimethyl sulfate.
A hypothetical route might begin with 3,6-dichloropyridazine, proceeding through sequential substitutions with 3,5-dimethylpyrazole and piperazine, followed by pyrimidine functionalization.
| Pathogen | Proposed Mechanism | Development Stage |
|---|---|---|
| Mycobacterium tuberculosis | Inosine monophosphate dehydrogenase inhibition | Preclinical |
| Candida albicans | Ergosterol biosynthesis disruption | In silico |
Neurological Disorders
Patent WO2017079641A1 highlights piperazine-carboxamide derivatives as muscarinic M4 receptor antagonists for Alzheimer’s disease . While this compound differs structurally, its piperazine-pyrimidine core may modulate acetylcholine signaling, warranting further study.
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